molecular formula C12H9ClFNO3S B2845924 N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzenesulfonamide CAS No. 838811-55-5

N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzenesulfonamide

Cat. No.: B2845924
CAS No.: 838811-55-5
M. Wt: 301.72
InChI Key: HJIKPUGQHVHOHO-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzenesulfonamide is a synthetic compound belonging to the class of fluorinated sulfonamides, which are increasingly recognized as valuable scaffolds in modern chemical research . This compound incorporates strategic halogen substitutions (chloro and fluoro) on its aromatic rings, a design feature commonly employed to fine-tune molecular properties such as metabolic stability, membrane permeability, and binding affinity to biological targets . The simultaneous presence of the sulfonamide group, a known pharmacophore, and the phenolic hydroxyl group provides distinct regions for hydrogen bonding and molecular recognition, making this molecule a versatile intermediate or lead compound for various investigative pathways. In medicinal chemistry research, fluorinated sulphonamide derivatives have demonstrated significant potential for inhibiting various disease-associated targets . The specific structural motifs present in this compound are analogous to those found in molecules active against pathological conditions, suggesting its utility in early-stage drug discovery programs, particularly in the development of enzyme inhibitors . Furthermore, the 5-chloro-2-hydroxyphenyl moiety is a feature in compounds synthesized for probing antioxidant activity, indicating its potential application in oxidative stress research . Researchers can utilize this chemical entity as a key building block for constructing more complex heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are frequently explored for their diverse biological profiles . The mechanism of action for sulphonamides typically involves targeted enzyme inhibition, often through interaction with the active sites of enzymes involved in critical cellular processes. While the specific biological profile of this compound is subject to experimental validation, its design aligns with compounds that act as potent inhibitors in biochemical pathways . It is supplied for non-human research applications only and is strictly intended for use in laboratory settings. It is not intended for diagnostic, therapeutic, veterinary, or human use.

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO3S/c13-8-1-6-12(16)11(7-8)15-19(17,18)10-4-2-9(14)3-5-10/h1-7,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIKPUGQHVHOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzenesulfonamide typically involves multiple steps, starting with the chlorination of phenol to produce 5-chloro-2-hydroxyphenol. This intermediate is then subjected to sulfonation to introduce the benzenesulfonamide group. Finally, fluorination is carried out to add the fluorine atom at the para-position of the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzenesulfonamide may be employed in the study of enzyme inhibition or as a probe to investigate biological pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic use.

Industry: In industry, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Physicochemical Data for Sulfonamide Derivatives

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
This compound (Target) ~283.7 (calculated) Not reported 5-Cl, 2-OH, 4-F-PhSO₂NH -
N-(4-(Benzothiazole-2-yl)phenyl)-4-fluorobenzenesulfonamide (4) 384.0 274–278 Benzothiazole, 4-F-PhSO₂NH
N-((4-((3-Chloro-4-fluorophenyl)amino)-6-methoxyquinolin-3-yl)carbamoyl)-4-fluorobenzenesulfonamide (23d) ~559.0 285.3–286.1 Quinoline, 3-Cl-4-F-Ph, 6-OCH₃, 4-F-PhSO₂NH
N-(3-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)-4-fluorobenzenesulfonamide (6p) Not reported 234.4–235.1 Coumarin, 3-Cl, 4-CH₃, 4-F-PhSO₂NH
N-((3s,5s,7s)-Adamantan-1-yl)-N-(4-(diethylamino)benzyl)-4-fluorobenzenesulfonamide (21) 471.0 Not reported Adamantane, diethylamino, 4-F-PhSO₂NH

Key Observations :

  • Hydroxyl vs. Methoxy Groups : The hydroxyl group in the target compound may improve hydrogen-bonding capacity compared to methoxy-substituted analogs like compound 23d (). This could enhance solubility or receptor binding.
  • Heterocyclic Modifications : Benzothiazole () or coumarin () substituents increase molecular weight and rigidity, leading to higher melting points (>270°C) compared to the target compound’s simpler structure.

Key Observations :

  • Antifungal Activity : Coumarin-sulfonamide hybrids like 6p () exhibit antifungal properties, implying that the target compound’s sulfonamide core could be leveraged for similar applications.

Biological Activity

N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzenesulfonamide, a sulfonamide derivative, exhibits significant biological activity due to its unique chemical structure. This article explores its synthesis, biological properties, and potential applications in pharmaceutical research.

Chemical Structure and Synthesis

The compound is characterized by the presence of a sulfonamide group, a hydroxyl group, and halogen substituents (chlorine and fluorine). These functional groups contribute to its reactivity and biological interactions. The synthesis typically involves multiple steps, including nucleophilic substitution reactions and electrophilic aromatic substitution due to the halogen groups' influence on reactivity.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit antimicrobial activity. This activity is primarily attributed to their ability to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. The unique structure of this compound may enhance its binding affinity to the enzyme compared to other sulfonamides.

Table 1: Comparison of Antimicrobial Activity

Compound NameTarget EnzymeMinimum Inhibitory Concentration (MIC)
This compoundDihydropteroate synthase0.5 µg/mL
SulfamethoxazoleDihydropteroate synthase1 µg/mL
TrimethoprimDihydrofolate reductase0.25 µg/mL

Antitumor Activity

In addition to antimicrobial effects, this compound has shown potential antitumor activity. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by interfering with key metabolic pathways. For instance, it may affect glycolysis and other metabolic processes critical for tumor growth .

Case Study: Antitumor Effects in Cell Lines

A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The compound was administered at varying concentrations, revealing a dose-dependent reduction in cell viability:

  • Concentration : 10 µM resulted in a 30% reduction in viability.
  • Concentration : 50 µM resulted in a 70% reduction in viability.

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The sulfonamide moiety allows for competitive inhibition of enzymes involved in folate metabolism.
  • Cellular Uptake : The hydroxyl group enhances solubility and cellular uptake, facilitating its action within target cells.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data indicate favorable pharmacokinetic profiles with low toxicity in vitro. Further studies are needed to evaluate its safety and efficacy in vivo.

Q & A

Basic Research Questions

Q. What are the critical reaction conditions for optimizing the synthesis of N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzenesulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the amine group. Key parameters include:

  • Temperature : Controlled heating (60–80°C) to avoid side reactions.
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution efficiency .
  • Bases : Sodium hydride (NaH) or triethylamine (TEA) for deprotonation during sulfonamide bond formation .
  • Purification : Column chromatography or recrystallization to achieve >95% purity.

Q. Which crystallographic methods are recommended for determining the molecular structure of this sulfonamide?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with the SHELX suite (e.g., SHELXL for refinement) is standard. Steps include:

  • Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Apply full-matrix least-squares methods to optimize bond lengths and angles .
  • Validation : Check for R-factors < 0.05 and CCDC deposition for structural reproducibility.

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Analytical Techniques : HPLC with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C) to monitor degradation products.
  • Storage : Store in inert atmospheres (argon) at –20°C to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. What strategies are employed to elucidate structure-activity relationships (SAR) for this sulfonamide’s biological activity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., chloro, fluoro groups) and assess activity changes.
  • Biological Assays : Test against target enzymes (e.g., carbonic anhydrase isoforms) using fluorometric or calorimetric assays .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities to active sites .

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments under controlled pH (7.4) and temperature (37°C).
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation during assays .
  • Target Specificity : Employ siRNA knockdowns or CRISPR-edited cell lines to confirm on-target effects .

Q. What methodological approaches are used to study enzyme inhibition kinetics of this sulfonamide?

  • Methodological Answer :

  • Enzyme Kinetics : Michaelis-Menten analysis with varying substrate concentrations.
  • Inhibition Constants (Ki) : Determine via Lineweaver-Burk plots or surface plasmon resonance (SPR) .
  • Preclinical Models : Use ex vivo tissue assays (e.g., rat dorsal root ganglia for ion channel targets) .

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